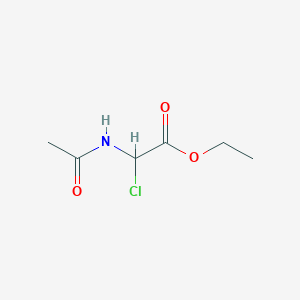![molecular formula C12H10F2O2 B13482811 2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of fluoro-substituted bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties and have gained significant attention in various fields of chemistry and medicinal research. The incorporation of fluorine atoms into the bicyclo[1.1.1]pentane skeleton can significantly alter the physicochemical properties of the compound, making it a valuable scaffold for drug development and other applications .
Preparation Methods
The synthesis of 2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . The synthetic route typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Decarboxylative Fluorination: This step involves the decarboxylation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to introduce the fluorine atom at the desired position.
Reaction Conditions: The reaction is typically carried out using silver nitrate (AgNO3) as a reagent under specific conditions to achieve the desired product.
Chemical Reactions Analysis
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold in drug development due to its unique structural properties and ability to modulate the physicochemical properties of drugs.
Supramolecular Chemistry: It is used in the design of supramolecular structures and materials.
Materials Science: The compound finds applications in the development of new materials with specific properties.
Biological Research: It is used in biological studies to understand the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The incorporation of fluorine atoms can alter the acidity/basicity of neighboring functional groups and control the conformation of the molecule . This can influence the compound’s binding affinity to specific targets and its overall biological activity .
Comparison with Similar Compounds
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Fluorinated Bicyclo[1.1.1]pentanes: These compounds have different positions and numbers of fluorine atoms, which can influence their properties and applications.
Phenyl Ring Substituted Compounds: Compounds where the phenyl ring is replaced with the bicyclo[1.1.1]pentane skeleton, showing improved activity and physicochemical properties.
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F2O2/c13-8-3-1-2-7(4-8)11-5-12(6-11,9(11)14)10(15)16/h1-4,9H,5-6H2,(H,15,16) |
InChI Key |
YZBCDEVCCNSNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)
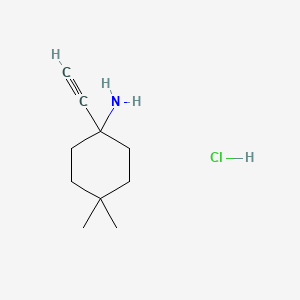

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)

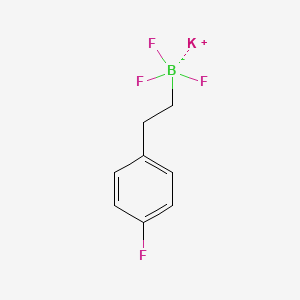
![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
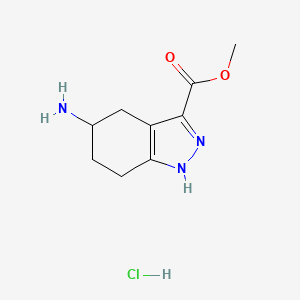
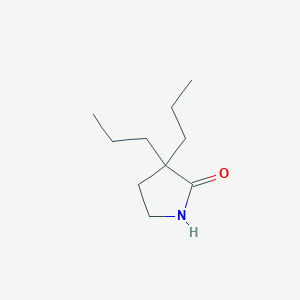

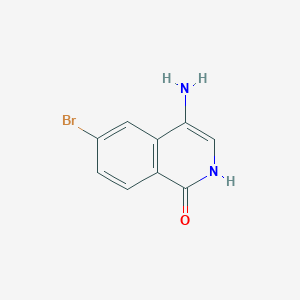
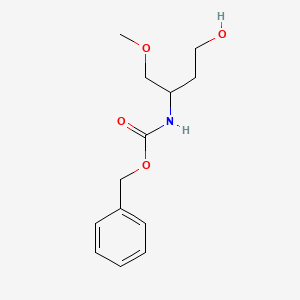
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
